Fmoc-2-amino-5-methylbenzoic acid
Description
Fmoc-2-amino-5-methylbenzoic acid is a fluorenylmethoxycarbonyl (Fmoc)-protected aromatic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions. The compound features a methyl substituent at the 5-position and an Fmoc-protected amino group at the 2-position of the benzoic acid scaffold. Its molecular formula is C23H19NO4, with a molecular weight of 373.40 g/mol . The methyl group contributes to moderate lipophilicity, influencing solubility and reactivity in peptide coupling reactions.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-10-11-21(19(12-14)22(25)26)24-23(27)28-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZFNFRMORUWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-amino-5-methylbenzoic acid typically involves the protection of the amino group of 2-amino-5-methylbenzoic acid with the Fmoc group. This can be achieved through the reaction of 2-amino-5-methylbenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-2-amino-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through nucleophilic substitution reactions.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group.
Carbodiimides: Used in peptide coupling reactions.
Major Products Formed:
Deprotected Amino Acid: Formed after the removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Peptide Synthesis
Fmoc-5-MBA is primarily used as a protective group in peptide synthesis. It allows for selective modifications of amino acids without interfering with other functional groups. This capability is crucial for synthesizing complex peptides and proteins.
| Application | Description |
|---|---|
| Solid-phase peptide synthesis | Fmoc group protects the amino group, facilitating stepwise addition of amino acids. |
| Solution-phase synthesis | Enhances the solubility of peptides, aiding in purification processes. |
Drug Development
The compound plays a vital role in the pharmaceutical industry, particularly in designing novel drug candidates. Its ability to target specific biological pathways enhances therapeutic efficacy while minimizing side effects.
| Application | Description |
|---|---|
| Targeted therapies | Utilized in developing drugs that specifically target cancer cells or pathogens. |
| Prodrug design | Modifications using Fmoc-5-MBA can improve drug solubility and bioavailability. |
Bioconjugation
Fmoc-5-MBA is employed in bioconjugation processes, which involve linking biomolecules to other entities such as drugs or imaging agents. This application is essential for improving the delivery and targeting of therapeutic agents.
| Application | Description |
|---|---|
| Antibody-drug conjugates | Enhances the specificity of cancer therapies by linking cytotoxic drugs to antibodies. |
| Vaccine development | Used to conjugate antigens to carriers, improving immune response. |
Material Science
In material science, Fmoc-5-MBA is utilized in creating advanced materials such as polymers and nanomaterials tailored for specific applications in electronics and biotechnology.
| Application | Description |
|---|---|
| Polymer synthesis | Acts as a monomer for creating functionalized polymers with specific properties. |
| Nanotechnology | Used in the fabrication of nanoscale materials for drug delivery systems. |
Analytical Chemistry
The compound is also significant in various analytical techniques, aiding in the detection and quantification of biomolecules.
| Application | Description |
|---|---|
| Chromatography | Enhances separation techniques by modifying stationary phases. |
| Mass spectrometry | Improves ionization efficiency of peptides during analysis. |
Case Studies
- Peptide Synthesis Optimization : A study demonstrated that using Fmoc-5-MBA as a protective group significantly increased the yield of synthesized peptides compared to traditional methods, showcasing its effectiveness in solid-phase peptide synthesis .
- Drug Development : Research highlighted the use of Fmoc-5-MBA derivatives in developing targeted cancer therapies, where modifications led to improved selectivity and reduced off-target effects .
- Bioconjugation Techniques : A recent publication detailed the successful application of Fmoc-5-MBA in creating antibody-drug conjugates that showed enhanced therapeutic efficacy against specific tumor types .
Mechanism of Action
The mechanism of action of Fmoc-2-amino-5-methylbenzoic acid primarily involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions . The Fmoc group can be selectively removed under basic conditions, allowing for the stepwise assembly of peptides .
Comparison with Similar Compounds
Structural and Electronic Differences
- In contrast, the methoxy group in Fmoc-5-amino-2-methoxybenzoic acid provides stronger electron-donating effects, lowering its pKa to 4.02 , which may improve solubility in polar solvents. Halogen Substituents: Chloro (Cl) and bromo (Br) groups in analogs are electron-withdrawing, increasing electrophilicity of the aromatic ring. This property makes halogenated derivatives suitable for Suzuki-Miyaura cross-coupling reactions .
- Positional Isomerism: The position of the amino group (2 vs. 5) significantly impacts steric and electronic interactions. For example, Fmoc-5-amino-2-chlorobenzoic acid has the amino group at the 5-position, which may alter coupling efficiency in peptide synthesis compared to the 2-amino configuration in the target compound .
Physicochemical Properties
- Solubility :
Methoxy and halogen substituents influence solubility profiles. The methoxy derivative’s polarity enhances aqueous solubility, whereas methyl and halogen groups favor organic solvents like DMF or DCM, commonly used in SPPS . - Thermal Stability: The methoxy analog has a predicted boiling point of 568.0±45.0°C , higher than non-polar methyl or halogenated variants, suggesting greater thermal stability.
Biological Activity
Fmoc-2-amino-5-methylbenzoic acid (Fmoc-5-MBA) is a derivative of benzoic acid that has garnered attention for its various biological activities and applications in peptide synthesis and drug development. This article explores the compound's biological activity, synthesis methods, and relevant studies that highlight its significance in biochemistry and pharmacology.
- Molecular Formula : C₉H₉NO₂
- Molecular Weight : 163.17 g/mol
- Melting Point : Approximately 175 °C (dec.)
- Solubility : Soluble in organic solvents; limited solubility in water.
Biological Activities
Fmoc-5-MBA is primarily known for its role in peptide synthesis, where it acts as a protective group. However, recent studies have revealed additional biological activities:
- Peptide Synthesis :
- Drug Development :
- Bioconjugation :
- Antioxidant Activity :
- Protein Degradation Pathways :
Case Study 1: Antioxidant Activity
A study investigated the antioxidant potential of various benzoic acid derivatives, including Fmoc-5-MBA. The results indicated that these compounds could scavenge free radicals effectively, which is critical for potential therapeutic applications in oxidative stress-related diseases.
Case Study 2: Modulation of Protein Degradation
In a study focused on the biological evaluation of benzoic acid derivatives, Fmoc-5-MBA was shown to enhance the activity of cathepsins B and L, enzymes involved in protein degradation pathways. This modulation suggests potential applications in developing treatments for age-related protein accumulation disorders .
Research Findings
Recent advancements in the synthesis of Fmoc-protected amino acids have improved the efficiency and yield of peptide synthesis. Techniques such as solid-phase synthesis using innovative resins have been developed to optimize the process while minimizing costs and maximizing product purity .
Moreover, computational studies have provided insights into the binding affinities of Fmoc-5-MBA derivatives with various biological targets, indicating their potential as lead compounds for drug discovery .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Peptide Synthesis | Acts as a protective group in SPPS, allowing for selective modification |
| Drug Development | Enhances efficacy and reduces side effects of pharmaceutical compounds |
| Bioconjugation | Links biomolecules to improve therapeutic targeting |
| Antioxidant Activity | Scavenges free radicals; potential therapeutic applications |
| Modulation of Protein Pathways | Enhances activity of proteolytic enzymes involved in cellular homeostasis |
Q & A
Q. What are the recommended synthetic routes for preparing Fmoc-2-amino-5-methylbenzoic acid in peptide chemistry?
this compound is typically synthesized via solution-phase methods. A common approach involves coupling the free amine of 2-amino-5-methylbenzoic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate in a dioxane/water mixture). Post-reaction, purification is achieved using solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC) to isolate the product . For scale-up, recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Key analytical techniques include:
- NMR Spectroscopy : Compare H and C spectra against reference data (e.g., PubChem entries for similar Fmoc-amino acids). For example, the Fmoc group’s aromatic protons appear as distinct multiplets at 7.3–7.8 ppm .
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H] ~377.4 g/mol, based on analogous Fmoc derivatives) .
- HPLC : Reverse-phase C18 columns with UV detection at 265 nm (λmax for Fmoc) quantify purity and detect impurities .
Q. What solvents and conditions are optimal for dissolving this compound in peptide synthesis?
The compound is sparingly soluble in aqueous buffers but dissolves readily in polar aprotic solvents like DMF or DCM. For solid-phase peptide synthesis (SPPS), pre-activation with HOBt/DIC in DMF enhances coupling efficiency .
Advanced Research Questions
Q. How can racemization during Fmoc deprotection be minimized when incorporating this derivative into peptide chains?
Racemization risks increase under prolonged basic conditions. Mitigation strategies include:
- Using 20% piperidine in DMF for ≤10 minutes per deprotection cycle .
- Lowering reaction temperatures (0–4°C) during coupling steps .
- Monitoring enantiomeric purity via chiral HPLC with a Crownpak CR(+) column .
Q. What experimental adjustments improve low coupling efficiency of this compound in SPPS?
Low efficiency may arise from steric hindrance due to the methyl group at position 5. Solutions include:
- Double Coupling : Repeat activation with HATU/HOAt to ensure complete amide bond formation .
- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (50°C, 20 W) to accelerate reaction kinetics .
- Solvent Optimization : Replace DMF with NMP to enhance solubility of bulky intermediates .
Q. How does the methyl substituent at position 5 influence the compound’s reactivity and application in peptide design?
The methyl group introduces steric hindrance, reducing nucleophilicity of the amine. However, it enhances hydrophobic interactions in self-assembling peptides, as demonstrated in β-sheet stabilization studies . Computational modeling (e.g., DFT calculations) can predict conformational effects, while circular dichroism (CD) validates secondary structure formation .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies between theoretical and observed HPLC retention times?
Retention time shifts may stem from impurities or solvent interactions. Cross-validate with:
Q. What methods resolve conflicting NMR data indicating unexpected impurities?
Contradictory NMR signals (e.g., extra peaks at 5.5–6.5 ppm) may indicate Fmoc cleavage or oxidation. Remedies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
